

Picloram: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: *Picloram*

Cat. No.: *B1677784*

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Introduction

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent, systemic herbicide used for the control of broadleaf weeds and woody plants.^{[1][2][3]} As a member of the pyridine carboxylic acid family, it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and disorganized growth in susceptible species, ultimately leading to plant death.^{[1][2][4]} This guide provides an in-depth overview of the core chemical and physical properties of **picloram**, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

The following tables summarize the key chemical and physical characteristics of **picloram**, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of Picloram

Property	Value	Source(s)
Chemical Name	4-amino-3,5,6-trichloropyridine-2-carboxylic acid	[5]
CAS Number	1918-02-1	[5]
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O ₂	[1]
Molecular Weight	241.46 g/mol	[5]
Appearance	Colorless to white or beige crystalline solid/powder	[1][5]
Odor	Chlorine-like	[1]

Table 2: Physicochemical Properties of Picloram

Property	Value(s)	Conditions	Source(s)
Melting Point	Decomposes at ~215-219 °C	N/A	[1][5]
Boiling Point	Decomposes before boiling	N/A	[6]
Density	~1.81 g/cm ³	Estimated	[7][8]
Vapor Pressure	6.16 x 10 ⁻⁷ mmHg	35 °C	[9]
	8.2 x 10 ⁻⁵ Pa (0.082 mPa)	35 °C	[5]
Water Solubility	430 mg/L	25 °C	[1][5]
	560 mg/L	20 °C, pH 3	[10]
pKa	2.3	22-25 °C	[1][10]
Log K _{ow} (Octanol-Water Partition Coefficient)	-1.92	pH 7, 20 °C	[6]
	0.30	N/A	[1]
Soil Adsorption Coefficient (K _{oc})	16 - 100 L/kg	Varies with soil type	[3][5]
Soil Half-life	20 - 300 days (average 90 days)	Field conditions	[5]
Aqueous Photolysis Half-life	2.6 days	Mid-summer, 40°N latitude, 25°C	[10]

Table 3: Solubility of Picloram in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Source(s)
Acetone	19.8 - 23.9	20-25	[1][11]
Methanol	19.1 - 26.46	20	[11]
Ethanol	10.5	25	[1]
Isopropanol	5.5	25	[1]
Dichloromethane	0.6	25	[1]
Benzene	0.2	25	[1]
n-Octanol	4.47	20	[11]
Kerosene	0.01	25	[1]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like **picloram** is governed by standardized methodologies to ensure accuracy and reproducibility. The most widely accepted protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[7] [9]

Water Solubility Determination (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water at a given temperature.

- Principle: Two primary methods are used: the Column Elution Method for substances with solubility below 10^{-2} g/L and the Flask Method for those above this threshold.[12] The Flask Method is generally suitable for **picloram**.
- Methodology (Flask Method):
 - An excess amount of the test substance (**picloram**) is added to a flask containing purified water.

- The flask is agitated at a temperature slightly above the test temperature (e.g., 30°C) for a sufficient period (e.g., 24 hours) to allow for equilibration.[13]
- The mixture is then cooled to the test temperature (e.g., 20°C or 25°C) and allowed to stand for at least 24 hours to achieve equilibrium and allow undissolved particles to settle. [13]
- The aqueous phase is separated from the solid phase, typically by centrifugation or filtration.
- The concentration of **picloram** in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
- The process is repeated until at least three consecutive samples show concentrations that do not vary by more than a pre-defined percentage, indicating that equilibrium has been reached.

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for measuring the saturation pressure above a solid or liquid substance.

- Principle: The static method is a common approach. It involves placing the sample in a temperature-controlled container connected to a pressure monitor and a vacuum pump. The pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[15][16]
- Methodology (Static Method):
 - A sample of **picloram** is placed into the test apparatus.
 - The apparatus is degassed by repeatedly evacuating it and breaking the vacuum with an inert gas (e.g., nitrogen) to remove residual air.[16]
 - The entire apparatus is heated to the desired test temperature (e.g., 35°C).

- The system is allowed to equilibrate, which is achieved when the pressure reading remains constant over time.[\[15\]](#)
- The vapor pressure is recorded from the pressure monitor.
- Measurements are taken at a minimum of two or three different temperatures to establish the vapor pressure curve.[\[17\]](#)

Octanol-Water Partition Coefficient (Log K_{ow}) Determination (OECD Guideline 107 & 117)

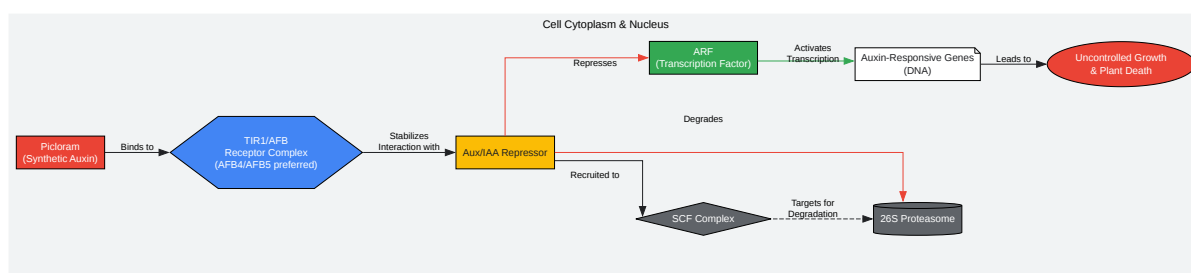
Log K_{ow} is a measure of a chemical's lipophilicity and is critical for predicting its environmental fate and bioaccumulation potential.

- Principle: The partition coefficient (K_{ow} or P_{ow}) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[\[18\]](#) The Shake-Flask Method (OECD 107) directly measures this, while the HPLC Method (OECD 117) estimates it based on retention time.
- Methodology (Shake-Flask Method - OECD 107):
 - Prepare mutually saturated solutions of n-octanol and water.
 - A known amount of **picloram** is dissolved in either the n-octanol or water phase. The concentration should not exceed 0.01 mol/L.[\[18\]](#)
 - The two phases are combined in a vessel at a constant temperature (e.g., 20-25°C) and shaken gently until equilibrium is reached.[\[19\]](#)
 - The mixture is then centrifuged to ensure complete separation of the two phases.[\[19\]](#)
 - The concentration of **picloram** in each phase (n-octanol and water) is determined using an appropriate analytical technique (e.g., HPLC-UV).[\[19\]](#)
 - The K_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm (base 10) of this value is reported as Log K_{ow}.

Visualizations

Signaling Pathway

Picloram acts as a synthetic auxin, hijacking the plant's natural hormone signaling pathway. It binds preferentially to specific auxin receptors (TIR1/AFB F-box proteins, particularly AFB4 and AFB5), which stabilizes the interaction with Aux/IAA transcriptional repressors.[4][20] This complex is then targeted for degradation by the 26S proteasome, releasing Auxin Response Factor (ARF) transcription factors. The now-active ARFs induce the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][4]

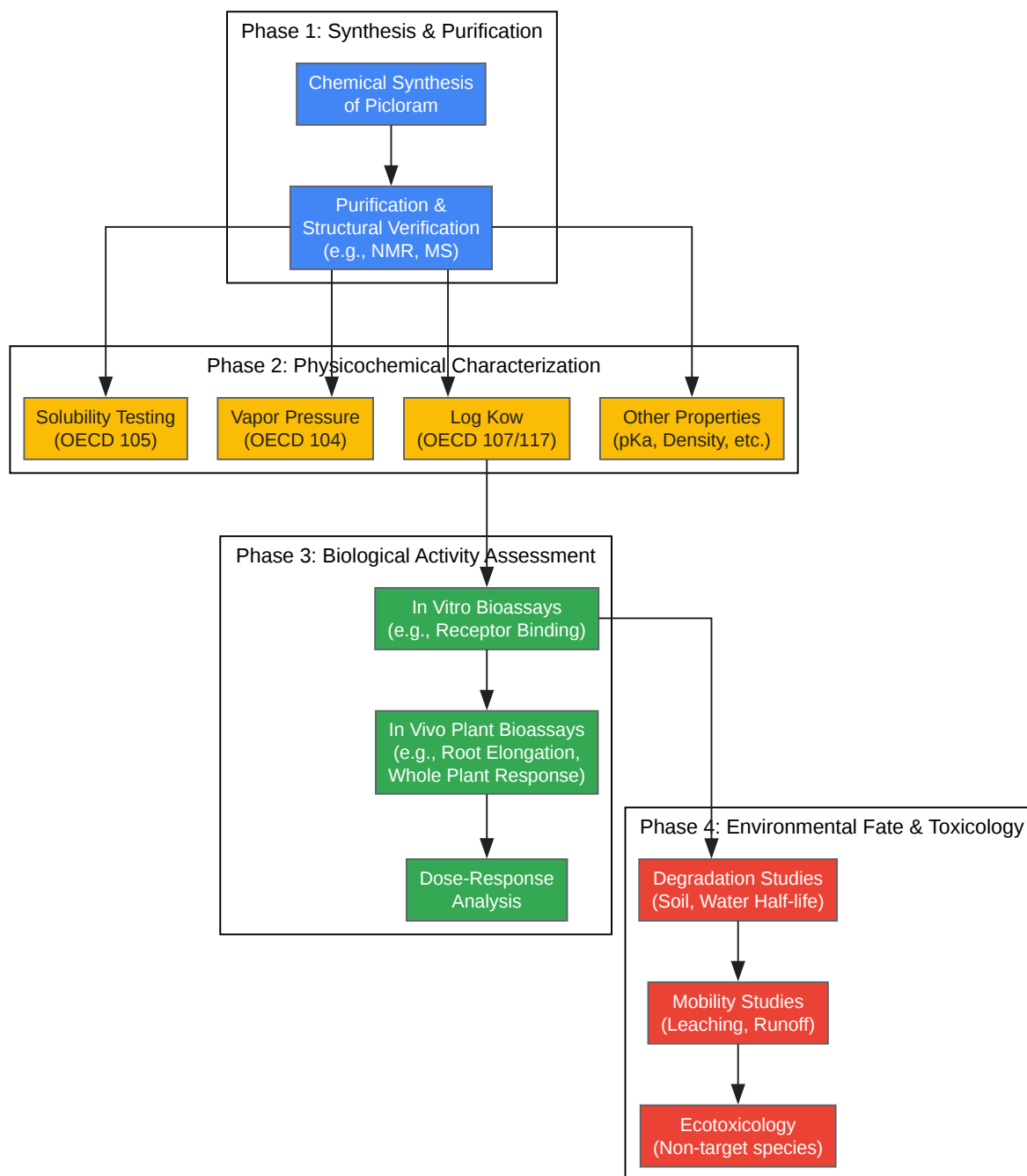


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Caption: **Picloram**-mediated auxin signaling pathway.

Experimental Workflow

The characterization of a chemical substance like **picloram** for herbicidal application follows a logical progression from initial synthesis to final assessment. This involves determining its fundamental properties, assessing its biological activity through bioassays, and finally evaluating its environmental behavior.



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Caption: General experimental workflow for herbicide characterization.

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